molecular formula C15H19N3O B6153960 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine CAS No. 1775088-51-1

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine

Cat. No. B6153960
CAS RN: 1775088-51-1
M. Wt: 257.3
InChI Key:
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Description

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine (EMMP) is an organic compound belonging to the class of pyrimidines that has recently been studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which is composed of a nitrogen-containing heterocyclic ring system and a methyl-substituted phenyl group. EMMP is a relatively new compound, and its synthesis and applications are still being explored.

Scientific Research Applications

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been studied for its potential applications in scientific research, particularly in the fields of drug development, biochemistry, and physiology. In drug development, 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been used as a starting material for the synthesis of novel compounds with potential therapeutic benefits. In biochemistry, 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been studied for its ability to interact with enzymes and proteins, and its potential use in the development of enzyme inhibitors. In physiology, 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been studied for its potential use in the development of drugs that target specific physiological processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is not fully understood. It is believed that the compound binds to specific proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. This binding is thought to be mediated by hydrogen bonding and Van der Waals forces. 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is also believed to interact with certain receptors in the body, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine are still being studied. Preliminary studies have shown that 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can interact with certain enzymes and proteins, which can then lead to a variety of biochemical and physiological effects. These effects include changes in enzyme activity, changes in cell signaling pathways, and changes in gene expression. 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has also been studied for its potential use in the development of drugs that target specific physiological processes, such as the regulation of blood pressure, the control of inflammation, and the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine in lab experiments include its relatively easy synthesis, its low cost, and its low toxicity. 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can be difficult to purify, as it can easily form impurities.

Future Directions

There are a number of potential future directions for the study of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research into the synthesis of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine and the development of more efficient and cost-effective methods of synthesis could help to make the compound more widely available. Finally, further research into the structure-activity relationships of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine could help to identify new compounds with similar properties that could be used in drug development.

Synthesis Methods

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can be synthesized through a variety of methods, depending on the desired yield and purity. The most common method is a two-step synthesis involving the reaction of 4-ethoxy-6-methylpyrimidine-2-amine with 3-methylphenyl-methyl bromide. The first step involves the reaction of 4-ethoxy-6-methylpyrimidine-2-amine with 3-methylphenyl-methyl bromide in the presence of a base and a catalyst such as potassium carbonate. This reaction produces 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine in a yield of approximately 95%. The second step involves the purification of the compound through recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine' involves the reaction of 4-ethoxy-6-methyl-2-chloropyrimidine with N-[(3-methylphenyl)methyl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "4-ethoxy-6-methyl-2-chloropyrimidine", "N-[(3-methylphenyl)methyl]amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-ethoxy-6-methyl-2-chloropyrimidine in a suitable solvent (e.g. ethanol).", "Step 2: Add N-[(3-methylphenyl)methyl]amine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter the precipitated product.", "Step 6: Wash the product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product." ] }

CAS RN

1775088-51-1

Product Name

4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine

Molecular Formula

C15H19N3O

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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